

2-(Chloromethyl)-6-nitro-1,3-benzoxazole: A Technical and Biological Overview

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Compound of Interest

Compound Name: 2-(Chloromethyl)-6-nitro-1,3-benzoxazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(chloromethyl)-6-nitro-1,3-benzoxazole**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this document compiles information from closely related analogues and established synthetic methodologies to present a predictive yet scientifically grounded resource. This guide covers its proposed synthesis, physicochemical properties, and potential biological activities, offering a valuable starting point for further research and drug development endeavors.

Physicochemical Properties

While experimental data for **2-(chloromethyl)-6-nitro-1,3-benzoxazole** is not readily available in the cited literature, its fundamental properties can be calculated.

Property	Value	Source
CAS Number	221638-74-0	N/A
Molecular Formula	C ₈ H ₅ ClN ₂ O ₃	N/A
Molecular Weight	212.59 g/mol	N/A
Appearance	Expected to be a solid	N/A

Synthesis

A plausible synthetic route for **2-(chloromethyl)-6-nitro-1,3-benzoxazole** involves the condensation and cyclization of 2-amino-5-nitrophenol with a chloroacetylating agent. This approach is a standard and widely used method for the formation of 2-substituted benzoxazoles.^[1]

Proposed Experimental Protocol:

Reaction: 2-amino-5-nitrophenol reacts with chloroacetic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) to yield **2-(chloromethyl)-6-nitro-1,3-benzoxazole**.

Materials:

- 2-amino-5-nitrophenol
- Chloroacetic acid
- Polyphosphoric acid (PPA)
- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate/Hexane mixture (for elution)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-nitrophenol (1 equivalent) and chloroacetic acid (1.1 equivalents).
- Add polyphosphoric acid (PPA) in excess to serve as both the solvent and the dehydrating agent.

- Heat the reaction mixture to 120-140°C with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker of ice-cold water with vigorous stirring to precipitate the crude product.
- Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- Extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine (2 x 30 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure **2-(chloromethyl)-6-nitro-1,3-benzoxazole**.

Proposed synthesis workflow for **2-(chloromethyl)-6-nitro-1,3-benzoxazole**.

Spectroscopic Characterization (Predicted)

The following table summarizes the expected spectroscopic data for **2-(chloromethyl)-6-nitro-1,3-benzoxazole** based on the analysis of structurally similar compounds.

Technique	Expected Data
^1H NMR	δ 8.5-8.7 (d, 1H, H-7), δ 8.2-8.4 (dd, 1H, H-5), δ 7.7-7.9 (d, 1H, H-4), δ 4.8-5.0 (s, 2H, $-\text{CH}_2\text{Cl}$)
^{13}C NMR	δ 165-167 (C-2), δ 152-154 (C-3a), δ 145-147 (C-6), δ 142-144 (C-7a), δ 120-122 (C-5), δ 118-120 (C-7), δ 110-112 (C-4), δ 40-42 ($-\text{CH}_2\text{Cl}$)
FT-IR (cm^{-1})	\sim 3100 (Ar C-H str), \sim 1620 (C=N str), \sim 1530 & \sim 1350 (NO_2 asym. & symm. str), \sim 1250 (C-O-C str), \sim 750 (C-Cl str)
Mass Spec (m/z)	Expected molecular ion peak $[\text{M}]^+$ at \sim 212 and $[\text{M}+2]^+$ at \sim 214 (due to ^{37}Cl isotope)

Potential Biological Activities and Mechanism of Action

Benzoxazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The presence of a nitro group can further enhance these activities.

Anticancer Activity

Nitroaromatic compounds are known to undergo bioreductive activation in hypoxic tumor cells, leading to cytotoxic species. Furthermore, the chloromethyl group is a potential alkylating agent capable of reacting with nucleophilic sites on biomolecules such as DNA, which can induce apoptosis.[5] A plausible mechanism of action for **2-(chloromethyl)-6-nitro-1,3-benzoxazole** could involve the inhibition of key enzymes like glutathione S-transferases (GSTs), as has been observed for other nitro-benzoxazole derivatives.[6]

Proposed Experimental Protocol for Anticancer Activity Screening (MTT Assay):

- Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

- **Cell Seeding:** Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
- **Compound Treatment:** The test compound, **2-(chloromethyl)-6-nitro-1,3-benzoxazole**, is dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48-72 hours.
- **MTT Assay:** After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The formazan crystals formed are then dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
- **Data Analysis:** The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

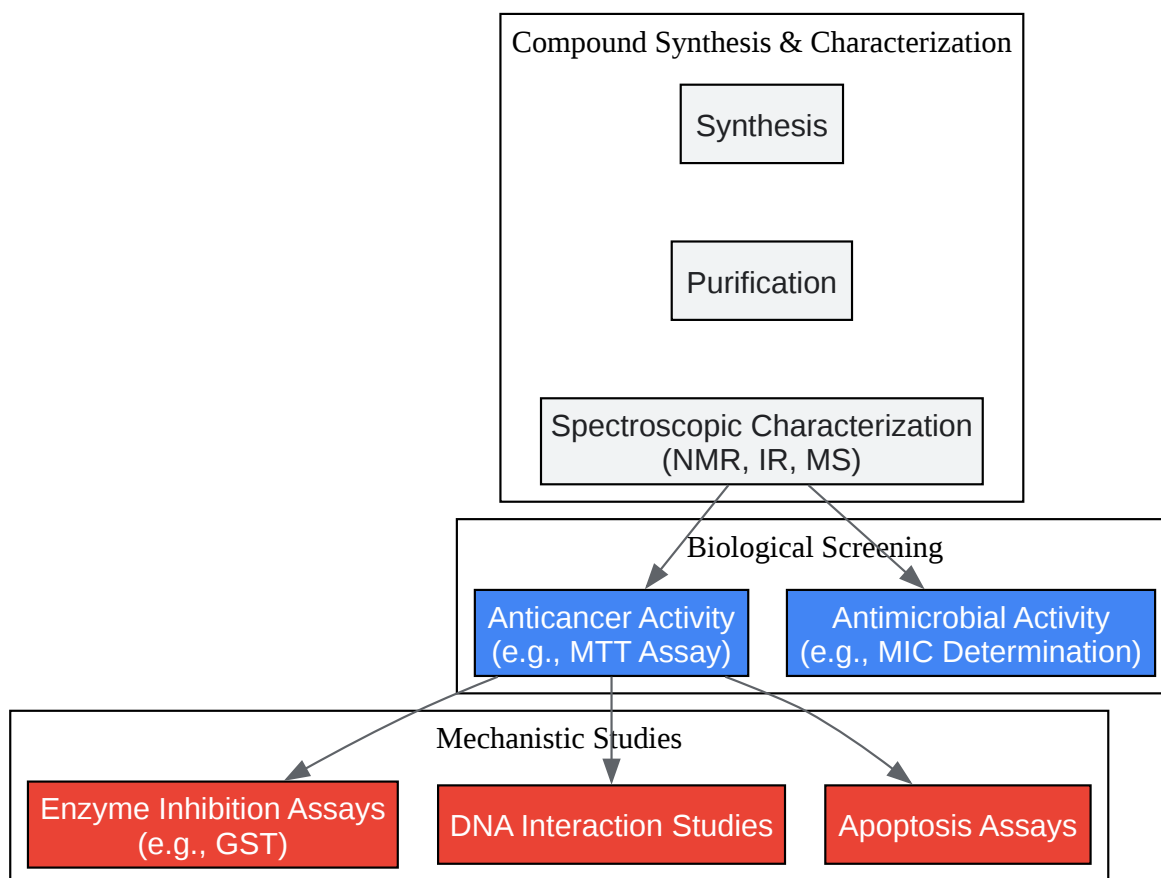
Antimicrobial Activity

The benzoxazole nucleus is a common feature in many antimicrobial agents.^[7] The mechanism of action can vary but often involves the disruption of microbial cell walls, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Proposed Experimental Protocol for Antimicrobial Activity Screening (Minimum Inhibitory Concentration - MIC):

- **Microbial Strains:** A panel of clinically relevant bacteria (e.g., *Staphylococcus aureus*, *Escherichia coli*) and fungi (e.g., *Candida albicans*) are used.
- **Broth Microdilution Method:** The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
- **Inoculation:** Each well is inoculated with a standardized suspension of the microbial strain.
- **Incubation:** The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

- MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.



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Logical workflow for the evaluation of **2-(chloromethyl)-6-nitro-1,3-benzoxazole**.

Conclusion

While direct experimental data on **2-(chloromethyl)-6-nitro-1,3-benzoxazole** is sparse, a comprehensive analysis of related structures and established synthetic methodologies allows for the construction of a robust predictive profile. The proposed synthesis is based on well-established benzoxazole formation reactions, and the predicted spectroscopic data provide a

benchmark for future characterization. The known biological activities of the benzoxazole scaffold, particularly when substituted with a nitro group and a reactive chloromethyl moiety, suggest that this compound is a promising candidate for further investigation as an anticancer and antimicrobial agent. The experimental protocols outlined in this guide provide a clear roadmap for the synthesis, characterization, and biological evaluation of this intriguing molecule.

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References

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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